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Executive Summary
MB-07803 is a second-generation, orally bioavailable prodrug designed to target hepatic

gluconeogenesis for the treatment of type 2 diabetes. Its mechanism of action centers on the

potent and selective inhibition of fructose 1,6-bisphosphatase (FBPase), a key rate-limiting

enzyme in the gluconeogenic pathway. By inhibiting FBPase, MB-07803 effectively reduces the

overproduction of glucose by the liver, a primary contributor to hyperglycemia in diabetic

patients. This technical guide provides a comprehensive overview of the mechanism of action

of MB-07803, including its molecular interactions, preclinical efficacy in animal models, and

clinical trial data in patients with type 2 diabetes.

Introduction: Targeting Hepatic Glucose Production
Excessive hepatic glucose production is a cornerstone of the pathophysiology of type 2

diabetes. While several anti-diabetic therapies exist, many do not directly target this key

process. The gluconeogenesis pathway, responsible for the de novo synthesis of glucose from

non-carbohydrate precursors, presents a logical and compelling target for therapeutic

intervention. Fructose 1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose 1,6-

bisphosphate to fructose 6-phosphate, a critical and irreversible step in this pathway. Inhibition

of FBPase offers a direct mechanism to curtail hepatic glucose output.
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MB-07803 was developed by Metabasis Therapeutics as a successor to a first-generation

FBPase inhibitor, MB06322 (CS-917). The design of MB-07803 aimed to improve upon the

pharmacokinetic profile and mitigate potential side effects observed with the initial compound.

Mechanism of Action: Potent Inhibition of FBPase
MB-07803 is a prodrug that is converted in vivo to its active metabolite, MB05032. This active

molecule is a potent inhibitor of FBPase.

Molecular Interaction
MB05032 acts as an allosteric inhibitor of FBPase, binding to the AMP binding site of the

enzyme. This binding induces a conformational change in the enzyme, reducing its catalytic

activity. The inhibition is highly specific for FBPase, minimizing off-target effects.

Biochemical Potency
The inhibitory activity of the active metabolite of MB-07803 has been quantified, demonstrating

high potency.

Compound Target Parameter Value

MB05032 (active

metabolite)

Fructose 1,6-

bisphosphatase

(FBPase)

IC50 16 nM

Table 1: Biochemical Potency of the Active Metabolite of MB-07803

Preclinical Evidence
The glucose-lowering effects of MB-07803 and its predecessor were evaluated in the Zucker

diabetic fatty (ZDF) rat, a well-established animal model for type 2 diabetes that exhibits

obesity, insulin resistance, and hyperglycemia.

In Vivo Efficacy in ZDF Rats
Studies in ZDF rats demonstrated that administration of FBPase inhibitors leads to a significant

reduction in blood glucose levels. While specific quantitative data for MB-07803 in these
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models is not publicly available in detail, the development of MB-07803 was predicated on its

improved in vivo performance compared to the first-generation compound.

Clinical Development and Efficacy
MB-07803 has been evaluated in clinical trials to assess its safety, tolerability, and efficacy in

patients with type 2 diabetes.

Phase 2a Clinical Trial
A randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to

evaluate the efficacy and safety of MB-07803 in patients with type 2 diabetes.[1]

4.1.1. Study Design

Participants: 105 patients with type 2 diabetes.

Baseline Characteristics:

Mean Fasting Plasma Glucose (FPG): 187 mg/dL.

Mean HbA1c: 8.2%.

Treatment Arms:

Placebo

MB-07803 10 mg once daily

MB-07803 50 mg once daily

MB-07803 100 mg once daily

MB-07803 200 mg once daily

Duration: 28 days.

Primary Endpoint: Change in Fasting Plasma Glucose (FPG) from baseline to day 28.
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4.1.2. Efficacy Results

The trial met its primary efficacy endpoint, demonstrating a statistically and clinically significant

reduction in FPG in the 200 mg once-daily group compared to placebo.

Treatment Group
Mean Change in FPG from
Baseline

p-value (vs. Placebo)

MB-07803 200 mg once daily
Statistically and clinically

significant reduction
0.0177

Table 2: Key Efficacy Outcome from the Phase 2a Clinical Trial of MB-07803[1]

Note: The precise mean change in FPG was not publicly disclosed in the available resources.

A subsequent 14-day trial in patients with poorly controlled type 2 diabetes also showed dose-

related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean

glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[2] Clinically

and statistically significant reductions in FPG were observed at the two highest doses in this

study.[2]

Safety and Tolerability
A key concern with inhibitors of gluconeogenesis is the potential for lactic acidosis. In the

Phase 2a trial, fasting lactate levels in patients treated with MB-07803 were within the normal

range, and no instances of hyperlacticemia were reported.[1] The overall safety and tolerability

profile of MB-07803 was comparable to placebo.[1]

Signaling Pathways and Experimental Workflows
Gluconeogenesis Pathway and MB-07803 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1676234?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/metabasis-therapeutics-announces-positive-results-phase-2a-clinical-trial-for-mb07803-its
https://www.biospace.com/metabasis-therapeutics-inc-announces-positive-results-in-a-clinical-trial-of-mb07803-in-patients-with-poorly-controlled-type-2-diabetes
https://www.biospace.com/metabasis-therapeutics-inc-announces-positive-results-in-a-clinical-trial-of-mb07803-in-patients-with-poorly-controlled-type-2-diabetes
https://www.benchchem.com/product/b1676234?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/metabasis-therapeutics-announces-positive-results-phase-2a-clinical-trial-for-mb07803-its
https://www.benchchem.com/product/b1676234?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/metabasis-therapeutics-announces-positive-results-phase-2a-clinical-trial-for-mb07803-its
https://www.benchchem.com/product/b1676234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyruvate

Oxaloacetate

Phosphoenolpyruvate

Fructose 1,6-bisphosphate

Fructose 6-phosphate

 FBPase

Glucose 6-phosphate

Glucose

MB-07803
(Prodrug)

MB05032
(Active Metabolite)

 In vivo
conversion

Fructose 1,6-bisphosphatase

 Inhibition

Click to download full resolution via product page

Caption: The gluconeogenic pathway and the inhibitory action of MB-07803.
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Clinical Trial Workflow
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Caption: Workflow of the Phase 2a clinical trial for MB-07803.

Experimental Protocols
FBPase Inhibition Assay (General Protocol)

Enzyme: Recombinant human FBPase.

Substrate: Fructose 1,6-bisphosphate.
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Inhibitor: MB05032 (active metabolite of MB-07803).

Assay Principle: The activity of FBPase is measured by detecting the rate of inorganic

phosphate (Pi) produced from the hydrolysis of fructose 1,6-bisphosphate. A common

method is a colorimetric assay, such as the malachite green assay, which forms a colored

complex with Pi.

Procedure:

A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), MgCl2 (a

required cofactor for FBPase), and the FBPase enzyme.

Varying concentrations of the inhibitor (MB05032) are added to the reaction mixture.

The reaction is initiated by the addition of the substrate, fructose 1,6-bisphosphate.

The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).

The reaction is stopped, and the amount of Pi produced is quantified using a colorimetric

reagent (e.g., malachite green).

The absorbance is measured using a spectrophotometer.

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor

concentration and fitting the data to a dose-response curve.

In Vivo Glucose-Lowering Studies in ZDF Rats (General
Protocol)

Animal Model: Male Zucker diabetic fatty (ZDF) rats, a genetic model of type 2 diabetes.

Acclimatization: Animals are acclimatized to the housing conditions for a specified period

before the study.

Treatment:

Vehicle control group.
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MB-07803 treatment group(s) at various doses, administered orally (e.g., via gavage).

Blood Sampling: Blood samples are collected at specified time points (e.g., baseline and

post-dose) for the measurement of blood glucose and other metabolic parameters.

Glucose Measurement: Blood glucose levels are measured using a glucometer.

Data Analysis: The change in blood glucose levels from baseline is calculated for each

treatment group and compared to the vehicle control group to determine the glucose-

lowering efficacy. Statistical analysis is performed to assess the significance of the observed

effects.

Conclusion
MB-07803 represents a targeted therapeutic approach for the treatment of type 2 diabetes by

directly inhibiting hepatic gluconeogenesis. Its mechanism of action, the potent and selective

inhibition of FBPase by its active metabolite MB05032, is well-supported by biochemical data.

Preclinical studies in relevant animal models have demonstrated its glucose-lowering potential.

Furthermore, Phase 2a clinical trial results have provided evidence of its efficacy in reducing

fasting plasma glucose in patients with type 2 diabetes, with a favorable safety profile, notably

the absence of hyperlacticemia. The data presented in this guide underscore the potential of

FBPase inhibition as a viable strategy for the management of hyperglycemia in type 2 diabetes.

Further clinical development would be necessary to fully elucidate the long-term efficacy and

safety of MB-07803.
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To cite this document: BenchChem. [In-Depth Technical Guide: The Mechanism of Action of
MB-07803 in Gluconeogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676234#mb-07803-mechanism-of-action-in-
gluconeogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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